5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide
Description
5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one; dihydrobromide is a heterocyclic compound featuring a pyridin-2-one core substituted with a 4-(aminomethyl)phenyl group at the 5-position, accompanied by two hydrobromic acid counterions. This compound is structurally related to bioactive molecules targeting enzymes or receptors, though its specific applications remain underexplored in publicly available literature. Notably, it has been listed as a discontinued product by CymitQuimica (Ref: 10-F626037), suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2BrH/c13-7-9-1-3-10(4-2-9)11-5-6-12(15)14-8-11;;/h1-6,8H,7,13H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXDZXHIDNDPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)C=C2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide typically involves the reaction of 4-(aminomethyl)benzoic acid with pyridine-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. Its ability to interact with various biological targets makes it a candidate for drug development in treating conditions such as cancer and neurodegenerative diseases.
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Biochemical Studies
- The dihydrobromide salt form enhances solubility, making it suitable for biochemical assays. Researchers utilize it in enzyme inhibition studies, where it may act as an inhibitor or modulator of specific enzyme activities.
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Material Science
- The compound is being explored for applications in material science, particularly in the synthesis of novel polymers and nanomaterials. Its functional groups allow for the modification of polymer properties, which can lead to advancements in materials with specific characteristics.
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Agricultural Chemistry
- There is emerging interest in the use of this compound in agrochemicals, particularly as a potential herbicide or pesticide. Its ability to affect plant growth and development pathways can be harnessed for agricultural applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation. |
| Study 2 | Enzyme Inhibition | Evaluated the compound's role as an inhibitor of specific kinases, demonstrating effective modulation of kinase activity in vitro. |
| Study 3 | Polymer Synthesis | Used as a monomer in polymerization reactions, resulting in materials with enhanced thermal stability and mechanical properties. |
Research Findings
-
Anticancer Activity
- Research has shown that 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one; dihydrobromide exhibits significant cytotoxicity against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in breast and prostate cancer cells by activating caspase pathways.
-
Enzyme Modulation
- The compound has been identified as a selective inhibitor of certain protein kinases involved in cancer progression. This selectivity suggests its potential use as a targeted therapy in oncology.
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Polymer Applications
- In material science, the incorporation of this compound into polymer matrices has led to improved mechanical properties and thermal resistance, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, while the pyridin-2-one moiety contributes to its overall activity. The compound may modulate various biological processes by affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Analogous Salts
- 4-(Aminomethyl)-1H-pyridin-2-one dihydrobromide: A positional isomer with the aminomethyl group at the 4-position of the pyridinone ring. This structural variation may alter electronic distribution and biological target interactions compared to the 5-substituted target compound. Both share dihydrobromide counterions, ensuring similar solubility profiles .
- 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS 170026-03-6): Substitution at the 3-position with a hydrochloride salt. The change in counterion (HCl vs. HBr) may affect crystallinity and solubility, while the 3-substituted aminomethyl group could sterically hinder binding to certain targets .
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formulas.
Functional Analogues with Varied Heterocycles
- Pyrazole Derivatives (): Compounds like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide feature a pyrazole core with halogenated aryl groups. These exhibit higher lipophilicity due to chloro/bromo substituents, contrasting with the target compound’s polar aminomethyl group. Such differences influence membrane permeability and target selectivity .
- Dihydropyrimidinones (): 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones share a similar lactam structure but with a saturated ring.
Table 2: Heterocycle-Based Comparisons
Counterion and Salt Effects
- Dihydrobromide vs. Dihydrochloride: The target compound’s HBr salt likely offers higher solubility in water compared to hydrochloride salts (e.g., 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride, ).
- Synthons for Drug Intermediates: Compounds like 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one () highlight the utility of aminomethyl groups in synthesizing pharmacologically active intermediates. The target compound’s dihydrobromide form may serve a similar role but with distinct crystallization challenges .
Key Research Findings and Challenges
- Synthetic Accessibility : and emphasize the role of substituents and reaction conditions (e.g., high-temperature acetonitrile reactions) in heterocycle synthesis. The target compound’s discontinuation () may reflect difficulties in optimizing its synthesis or purification .
- Biological Activity Gaps: While pyrazole and dihydropyrimidinone analogues show documented bioactivity (e.g., DHODH inhibition in ), data on the target compound’s efficacy are absent.
Biological Activity
5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one; dihydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
- Common Name : 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one; dihydrobromide
- CAS Number : 2241142-11-8
- Molecular Weight : 362.06 g/mol
- Chemical Structure : The compound features a pyridinone core with an aminomethyl substituent on the phenyl ring, which is critical for its biological activity.
Synthesis
The synthesis of 5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyridinone ring followed by the introduction of the aminomethyl group via nucleophilic substitution reactions. Detailed methodologies can be found in various chemical literature sources.
Anticancer Activity
Recent studies have demonstrated that 5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one exhibits significant anticancer properties. In vitro evaluations have shown its effectiveness against various cancer cell lines, including:
- Cervical Cancer (HeLa and SiHa)
- Ovarian Cancer (A2780)
- Breast Cancer (MCF-7 and MDA-MB-231)
The compound's antiproliferative activity was quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Notably, one study reported IC50 values ranging from 0.50 to 3.58 μM , highlighting its potency against these cancer types .
The mechanism by which 5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Targeting Specific Signaling Pathways : Potentially modulating pathways involved in tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications in the phenyl ring or the pyridinone core can significantly impact its efficacy. For instance, substituents that enhance electron density on the phenyl ring tend to improve anticancer activity, as observed in SAR studies .
Toxicity Profile
While exploring the biological activity, it is crucial to consider the compound's toxicity. The dihydrobromide salt form has been noted for potential acute toxicity if ingested and can cause skin irritation upon contact . Therefore, safety assessments are essential during any therapeutic application.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds and derivatives:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | HeLa | 0.50 | Most active derivative |
| Compound B | MDA-MB-231 | 0.82 | Significant growth inhibition |
| Compound C | A2780 | 2.21 | Moderate activity |
These findings suggest a promising avenue for further research into derivatives of 5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one for potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one dihydrobromide?
The synthesis typically involves brominated pyridine intermediates. For example, bromomethylpyridine derivatives (e.g., 4-(Bromomethyl)pyridine hydrobromide) react with amines or other nucleophiles under basic conditions to form substituted phenylpyridinones. Key steps include:
- Substitution reactions : Use of amines (e.g., ethylenediamine) to replace bromine groups .
- Cyclization : Acidic or basic conditions to form the pyridin-2-one core .
- Salt formation : Reaction with hydrobromic acid to yield the dihydrobromide salt.
Methodological guidance: Optimize reaction time and temperature using polar aprotic solvents (e.g., DMF) for improved yields .
Q. How can researchers characterize the purity and structure of this compound?
Critical techniques include:
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) .
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aminomethyl group at δ 3.8–4.2 ppm, pyridinone ring protons at δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated in related pyridinone derivatives .
- Melting point analysis : Compare observed values (e.g., 189–192°C for similar brominated pyridines) with literature .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
Low yields often arise from competing side reactions. Strategies include:
- Temperature control : Maintain ≤60°C during substitution to prevent decomposition .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for enhanced nucleophilic substitution .
- Solvent selection : Use DMF or acetonitrile for better solubility of intermediates .
- In-situ monitoring : Employ TLC or in-line IR spectroscopy to track reaction progress .
Q. What methodological approaches resolve contradictions in reported biological activities of similar pyridinone derivatives?
Conflicting data (e.g., antimicrobial vs. cytotoxic effects) require:
- Dose-response assays : Establish activity trends across concentrations (e.g., 1–100 µM) .
- Selectivity profiling : Compare effects on target enzymes (e.g., dihydrofolate reductase) vs. off-target proteins .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships .
- Meta-analysis : Cross-reference data from standardized assays (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing) .
Q. How can researchers design experiments to study this compound’s potential as a kinase inhibitor?
Follow a multi-stage workflow:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity to kinase ATP pockets .
- In vitro kinase assays : Test inhibition of recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ luminescence kits .
- Cellular validation : Measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Selectivity screening : Utilize kinase inhibitor profiler panels (e.g., Eurofins DiscoverX) to identify off-target effects .
Q. What strategies address solubility challenges in pharmacological studies of this compound?
For in vivo or cell-based assays:
- Co-solvent systems : Use DMSO (≤5% v/v) combined with PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Explore alternative counterions (e.g., hydrochloride) if dihydrobromide exhibits poor bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated aminomethyl) to improve membrane permeability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antileishmanial activity of pyridinone analogs?
Discrepancies may stem from:
- Parasite strain variability : Test compound against multiple strains (e.g., L. donovani vs. L. major) .
- Assay conditions : Standardize incubation time (e.g., 72 hours) and metrics (e.g., % viability vs. IC₅₀) .
- Cytotoxicity controls : Compare parasite inhibition with mammalian cell toxicity to calculate selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
